molecular formula C20H16BrN5O5 B449050 N'-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE

N'-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOHYDRAZIDE

Cat. No.: B449050
M. Wt: 486.3g/mol
InChI Key: NOBUUYWHNQWXHC-LSFURLLWSA-N
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Description

N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide is a complex organic compound that features a combination of benzodioxole, pyrazole, and benzohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide typically involves multiple steps:

    Formation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde: This intermediate can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde.

    Preparation of 3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide: This involves the reaction of 3-nitro-5-methyl-1H-pyrazole with benzohydrazide under suitable conditions.

    Condensation Reaction: The final step involves the condensation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde with 3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the reduction of nitro groups to amines.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.

    Biological Studies: Its biological activity can be explored for potential antimicrobial, anticancer, or anti-inflammatory properties.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzodioxole and pyrazole moieties in a single molecule is relatively rare and can lead to unique interactions with biological targets.

Properties

Molecular Formula

C20H16BrN5O5

Molecular Weight

486.3g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H16BrN5O5/c1-12-5-19(26(28)29)24-25(12)10-13-3-2-4-14(6-13)20(27)23-22-9-15-7-17-18(8-16(15)21)31-11-30-17/h2-9H,10-11H2,1H3,(H,23,27)/b22-9+

InChI Key

NOBUUYWHNQWXHC-LSFURLLWSA-N

SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-]

Isomeric SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N/N=C/C3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN=CC3=CC4=C(C=C3Br)OCO4)[N+](=O)[O-]

Origin of Product

United States

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